methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate
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Overview
Description
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in an aqueous medium and heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of alkylated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a GABA A receptor positive allosteric modulator.
Mechanism of Action
The mechanism of action of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes like aromatase, contributing to its potential anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
Uniqueness
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7/h9H,2-4H2,1H3,(H,10,11) |
InChI Key |
VWUKGOXSABNAEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)CNCC2 |
Origin of Product |
United States |
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